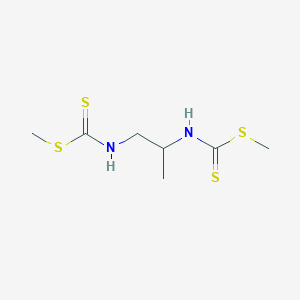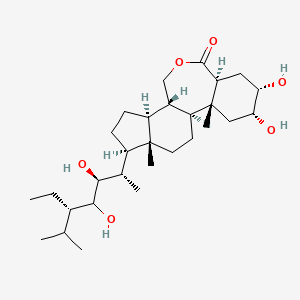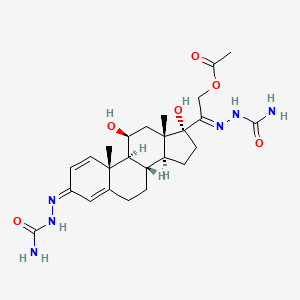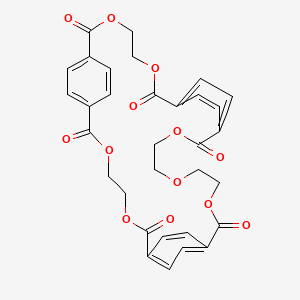
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl iodide . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antifungal properties and its role in inhibiting certain biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections.
Wirkmechanismus
The mechanism of action of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of fungal cells. The pathways involved include the inhibition of key enzymes like chitin synthase and glucan synthase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamodithioic Acid Dimethyl Ester: Similar in structure but lacks the additional methyl group.
Methyl Dimethyldithiocarbamate: Another related compound with similar functional groups.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Shares some structural similarities but differs in its aromatic nature
Uniqueness
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
80555-60-8 |
|---|---|
Molekularformel |
C7H14N2S4 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
methyl N-[1-(methylsulfanylcarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C7H14N2S4/c1-5(9-7(11)13-3)4-8-6(10)12-2/h5H,4H2,1-3H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
GOMJEJQEUFBFHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=S)SC)NC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)





![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)






![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
